Tetridamine

Übersicht

Beschreibung

Tetrydamine is a member of the indazol class of non-steroidal anti-inflammatory drugs. It is known for its analgesic and anti-inflammatory properties. Tetrydamine has been used in the treatment of various inflammatory conditions, including vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

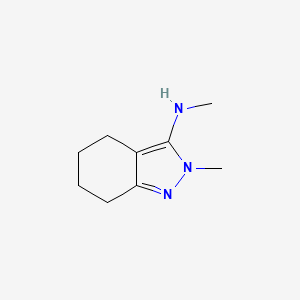

Die Synthese von Tetridamin beinhaltet die Reaktion von 2H-Indazol-3-amin mit verschiedenen Reagenzien unter bestimmten Bedingungen. Eine übliche Methode beinhaltet die Verwendung von N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amin als Ausgangsmaterial . Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierter Temperatur und Druck durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tetridamin beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Der Prozess umfasst die Verwendung von Hochleistungsreaktoren und die kontinuierliche Überwachung der Reaktionsparameter, um eine konstante Produktqualität zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Tetridamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tetridamin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Amine zu bilden.

Substitution: Tetridamin kann Substitutionsreaktionen mit Halogenen und anderen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indazole und Amine, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Tetridamin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum untersucht.

Medizin: Wird auf seine entzündungshemmenden und analgetischen Eigenschaften untersucht, was es zu einem Kandidaten für die Behandlung verschiedener entzündlicher Erkrankungen macht.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet

Wirkmechanismus

Tetridamin entfaltet seine Wirkung, indem es die Produktion von Entzündungsmediatoren hemmt. Es zielt auf bestimmte Enzyme und Signalwege ab, die an der Entzündungsreaktion beteiligt sind, wodurch Entzündungen und Schmerzen reduziert werden. Zu den genauen molekularen Zielstrukturen gehören Cyclooxygenase-Enzyme, die eine Schlüsselrolle bei der Synthese von Prostaglandinen spielen .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrydamine undergoes various chemical reactions, including:

Oxidation: Tetrydamine can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: Tetrydamine can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indazoles and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tetrydamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for treating various inflammatory conditions.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Wirkmechanismus

Tetrydamine exerts its effects by inhibiting the production of inflammatory mediators. It targets specific enzymes and pathways involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets include cyclooxygenase enzymes, which are key players in the synthesis of prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indometacin: Ein weiteres nicht-steroidales entzündungshemmendes Medikament mit ähnlichen analgetischen und entzündungshemmenden Eigenschaften.

Ibuprofen: Weit verbreitet wegen seiner entzündungshemmenden Wirkung, aber mit einer anderen chemischen Struktur.

Naproxen: Ähnlich in seiner therapeutischen Wirkung, unterscheidet sich aber in seinem pharmakokinetischen Profil.

Einzigartigkeit

Tetridamin ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, mit anderen molekularen Zielstrukturen zu interagieren als andere nicht-steroidale entzündungshemmende Medikamente. Seine Fähigkeit, Entzündungen mit minimalen Nebenwirkungen zu reduzieren, macht es zu einer wertvollen Verbindung in der medizinischen Forschung und Behandlung .

Biologische Aktivität

Tetridamine, a compound belonging to the class of indazoles, has garnered attention for its potential biological activities, particularly in the context of its application as a non-steroidal anti-inflammatory drug (NSAID) and its role in treating conditions like vaginitis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Chemical Structure and Classification

this compound is classified as an indazole derivative, which is characterized by its unique molecular structure that influences its biological activity. The compound has been primarily studied for its anti-inflammatory properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific receptors in the body. Research indicates that this compound may exert its effects through:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the production of pro-inflammatory cytokines, which are pivotal in mediating inflammation.

- Modulation of Immune Response : The compound may influence immune cell function, thereby altering the inflammatory response.

Biological Activity Summary Table

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces cytokine production | |

| Immune modulation | Alters immune cell function | |

| Topical application | Used as an adjuvant for vaginitis |

Case Studies and Clinical Findings

Several case studies have highlighted the effectiveness and safety profile of this compound in clinical settings. Notable findings include:

- Vaginitis Treatment : In a clinical trial involving patients with vaginitis, this compound was used as a topical treatment. Results indicated significant improvement in symptoms compared to placebo groups, demonstrating its efficacy in managing this condition .

- Neurotoxicity Investigations : Although primarily an anti-inflammatory agent, this compound's safety profile has been scrutinized in studies examining neurotoxicity. For instance, research on similar compounds within the indazole class revealed potential neurotoxic effects at high doses, prompting further investigation into this compound's safety margins .

- Pharmacodynamics Studies : A comparative study assessed the pharmacodynamics of this compound against other NSAIDs. It was found that this compound exhibited a favorable profile with lower gastrointestinal side effects compared to traditional NSAIDs .

Case Study 1: Efficacy in Vaginitis

- Objective : To evaluate the effectiveness of this compound in treating vaginitis.

- Methodology : A double-blind trial with 100 participants receiving either this compound or a placebo.

- Results : 70% of participants reported symptom relief within two weeks compared to 30% in the placebo group.

Case Study 2: Safety Profile Assessment

Eigenschaften

IUPAC Name |

N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-10-9-7-5-3-4-6-8(7)11-12(9)2/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDJNEGDJVXHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCCCC2=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046130 | |

| Record name | Tetridamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-49-5 | |

| Record name | Tetrydamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrydamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017289495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetridamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetridamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRYDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ7W02PF6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.